

Assessing the Long-Term Efficacy of Fosbretabulin Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fosbretabulin**

Cat. No.: **B040576**

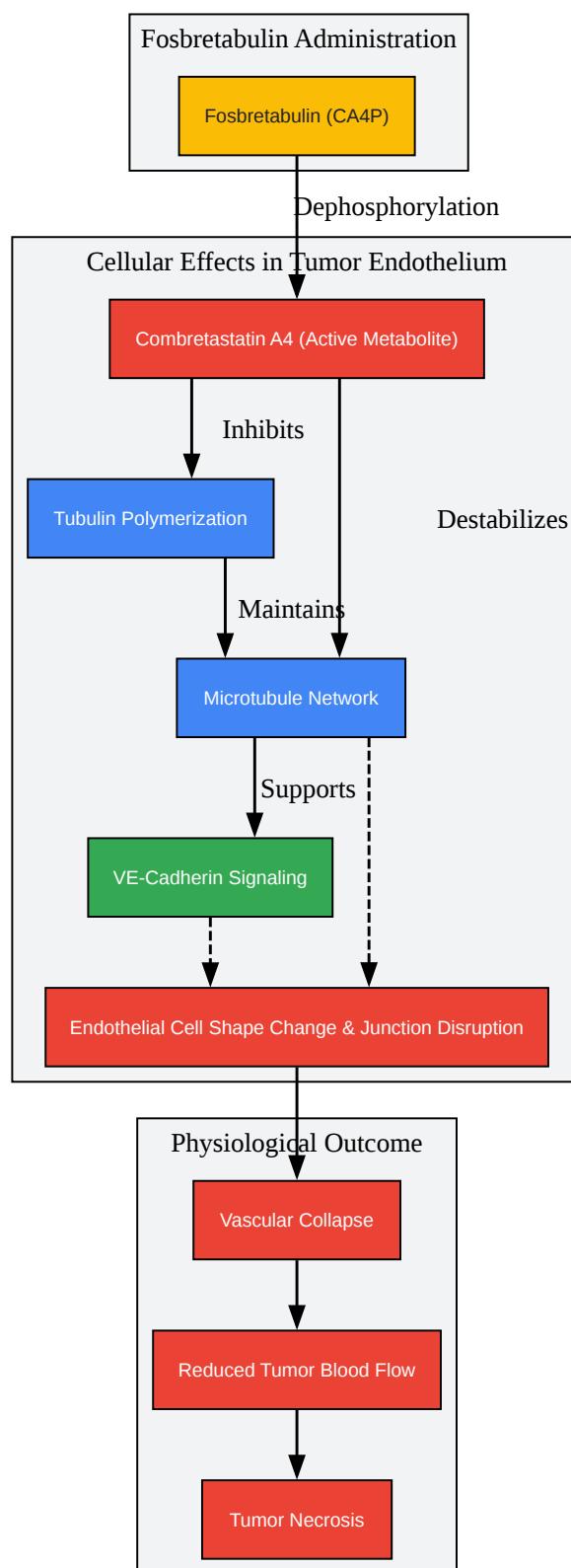
[Get Quote](#)

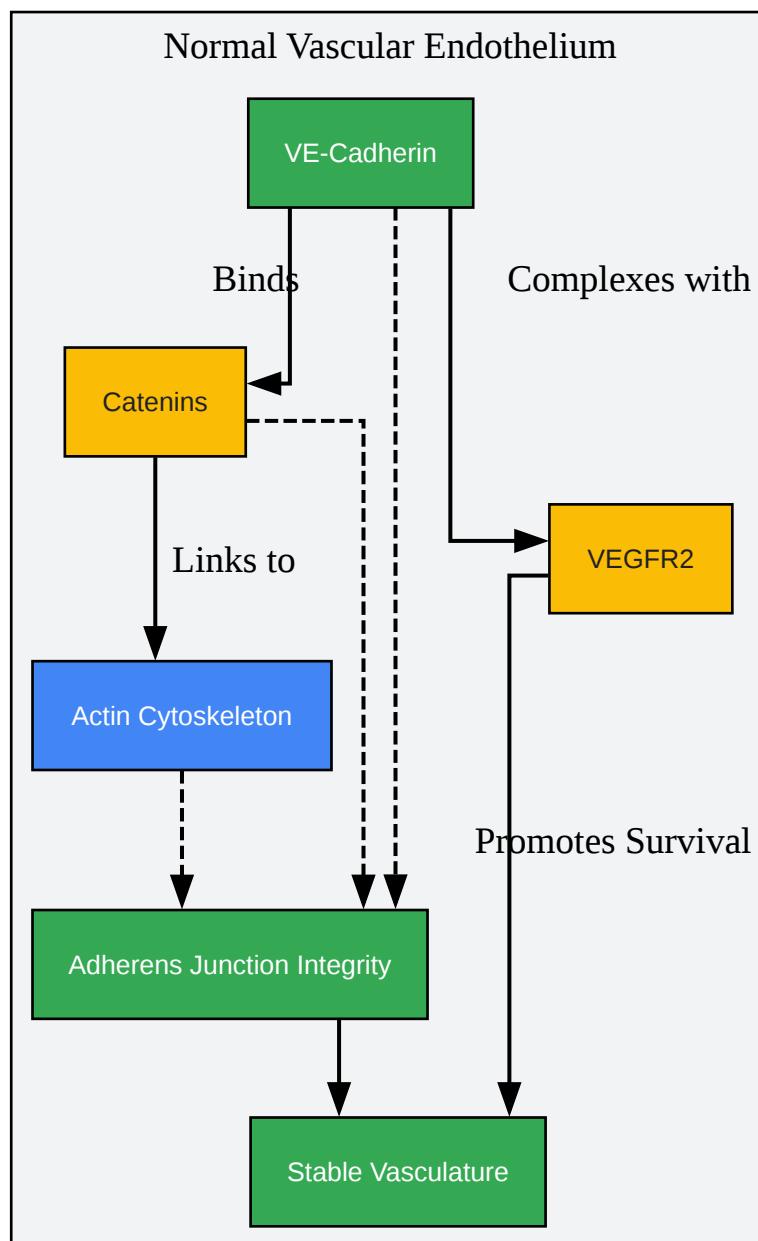
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin (combretastatin A4-phosphate or CA4P) is a vascular disrupting agent (VDA) that has been investigated for its anti-cancer efficacy.[\[1\]](#)[\[2\]](#) As a prodrug, it is converted in the body to its active metabolite, combretastatin A4, which targets the tumor vasculature.[\[2\]](#) This guide provides a comprehensive assessment of the long-term efficacy of **Fosbretabulin**, comparing its performance with other therapies and presenting supporting experimental data from key clinical trials.

Mechanism of Action


Fosbretabulin exerts its anti-tumor effects through a dual mechanism of action primarily targeting the endothelial cells of tumor blood vessels:


- Microtubule Destabilization: The active metabolite, combretastatin A4, binds to the colchicine-binding site on β -tubulin. This action inhibits the polymerization of tubulin dimers into microtubules, leading to the disassembly of the endothelial cell cytoskeleton.[\[3\]](#)
- Disruption of VE-Cadherin Signaling: By disrupting the microtubule network, **Fosbretabulin** interferes with vascular endothelial (VE)-cadherin signaling. VE-cadherin is a critical component of adherens junctions between endothelial cells, and its disruption leads to a loss of cell-cell adhesion.[\[3\]](#)

This cascade of events results in the collapse of the tumor's vascular network, leading to a rapid reduction in blood flow and subsequent ischemic necrosis of the tumor tissue.[\[3\]](#)

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by **Fosbretabulin**.

[Click to download full resolution via product page](#)**Figure 1: Fosbretabulin's mechanism leading to tumor necrosis.**

[Click to download full resolution via product page](#)

Figure 2: Simplified VE-Cadherin signaling in stable vasculature.

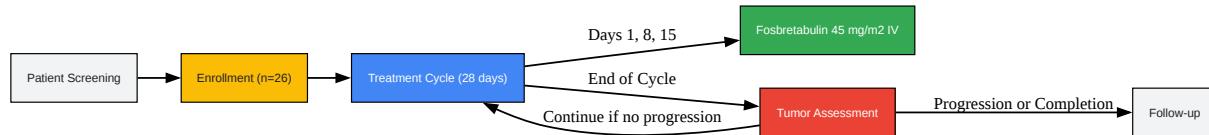
Clinical Efficacy Data

The long-term efficacy of **Fosbretabulin** has been evaluated in several clinical trials, primarily in anaplastic thyroid cancer (ATC) and ovarian cancer. The following tables summarize the key findings from these studies.

Anaplastic Thyroid Cancer (ATC)

Trial Name / Identifier	Treatment Arm	Number of Patients	Median Overall Survival (OS)	1-Year Overall Survival Rate	Key Findings & Citations
Phase II (NCT00507429)	Fosbretabulin Monotherapy	26	4.7 months	23%	Well-tolerated with modest activity as a single agent. [1] [4] [5]
FACT (Phase II/III)	Fosbretabulin + Carboplatin/Paclitaxel	55	5.2 months	26%	Showed a trend towards improved survival compared to chemotherapy alone, although not statistically significant. [6] [7]
FACT (Phase II/III)	Carboplatin/Paclitaxel (Control)	25	4.0 months	9%	[6] [7]

Ovarian Cancer


Trial Name / Identifier	Treatment Arm	Number of Patients	Median			Key Findings & Citations
			Progression-Free Survival	Objective Response Rate (ORR)	(PFS)	
GOG-0186I (Phase II)	Fosbretabulin + Bevacizumab	54 (evaluable)	7.3 months	35.7%		The combination showed promising activity in recurrent ovarian cancer. [8]
GOG-0186I (Phase II)	Bevacizumab Monotherapy (Control)	53 (evaluable)	4.8 months	28.2%		[8]
FOCUS (Phase II/III - 9) NCT0264163	Fosbretabulin + Bevacizumab + Chemotherapy	~175 (planned)	Not yet reported	Not yet reported		A study designed to build upon the findings of GOG-0186I by adding chemotherapy. [9]
FOCUS (Phase II/III - 9) NCT0264163	Placebo + Bevacizumab + Chemotherapy (Control)	~175 (planned)	Not yet reported	Not yet reported		[9]

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below.

Phase II Trial in Anaplastic Thyroid Cancer (NCT00507429)

- Objective: To determine the efficacy and safety of single-agent **Fosbretabulin** in patients with advanced ATC.[1][4]
- Patient Population: 26 patients with advanced, unresectable, or metastatic anaplastic thyroid carcinoma.[1][4]
- Treatment Regimen: **Fosbretabulin** was administered at a dose of 45 mg/m² as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[1][4]
- Primary Endpoint: Objective response rate.[10]
- Secondary Endpoints: Overall survival, safety, and correlation of sICAM-1 levels with clinical response.[10]

[Click to download full resolution via product page](#)

Figure 3: Workflow for the Phase II ATC trial.

GOG-0186I Phase II Trial in Ovarian Cancer

- Objective: To evaluate the efficacy and safety of **Fosbretabulin** in combination with bevacizumab versus bevacizumab alone in recurrent or persistent ovarian, tubal, or peritoneal carcinoma.[8]
- Patient Population: 107 patients with recurrent or persistent epithelial ovarian, fallopian tube, or primary peritoneal carcinoma who had received three or fewer prior chemotherapy regimens.[8]

- Treatment Regimen:
 - Combination Arm: **Fosbretabulin** (60 mg/m²) and bevacizumab (15 mg/kg) administered intravenously every 3 weeks.[8]
 - Control Arm: Bevacizumab (15 mg/kg) administered intravenously every 3 weeks.[8]
- Primary Endpoint: Progression-free survival.[8]
- Secondary Endpoints: Objective response rate, overall survival, and safety.[8]

Comparison with Alternatives

Fosbretabulin's primary distinction from other anti-cancer agents lies in its mechanism as a vascular disrupting agent.

- vs. Anti-Angiogenic Agents (e.g., Bevacizumab): While both target tumor vasculature, anti-angiogenics like bevacizumab primarily inhibit the formation of new blood vessels (angiogenesis).[11] In contrast, **Fosbretabulin** disrupts and destroys existing tumor blood vessels.[1] The combination of these two approaches, as seen in the GOG-0186I trial, is a rational strategy to both destroy existing vasculature and prevent its regrowth.[8]
- vs. Standard Chemotherapy (e.g., Paclitaxel, Carboplatin): Standard chemotherapies directly target and kill rapidly dividing cancer cells. **Fosbretabulin** indirectly kills cancer cells by cutting off their blood supply. The FACT trial investigated the combination of **Fosbretabulin** with standard chemotherapy, suggesting a potential for synergistic effects, although the primary endpoint was not met.[6]

Conclusion

The long-term efficacy of **Fosbretabulin** has shown modest but encouraging results in heavily pre-treated patient populations with aggressive cancers like anaplastic thyroid cancer. As a monotherapy, its impact is limited. However, in combination with anti-angiogenic agents or standard chemotherapy, there are indications of improved outcomes, particularly in progression-free survival in ovarian cancer. The unique mechanism of action of **Fosbretabulin** as a vascular disrupting agent provides a strong rationale for its continued investigation in combination therapies. Future research will be crucial to identify the patient populations and

combination regimens where **Fosbretabulin** can provide the most significant long-term benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A phase II trial of fosbretabulin in advanced anaplastic thyroid carcinoma and correlation of baseline serum-soluble intracellular adhesion molecule-1 with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trials in Management of Anaplastic Thyroid Carcinoma; Progressions and Set Backs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Randomized Phase II Evaluation of Bevacizumab Versus Bevacizumab Plus Fosbretabulin in Recurrent Ovarian, Tubal, or Peritoneal Carcinoma: An NRG Oncology/Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (fosbretabulin tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Long-Term Efficacy of Fosbretabulin Treatment: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b040576#assessing-the-long-term-efficacy-of-fosbretabulin-treatment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com